α-Amylase Inhibitory Potency: Direct Head-to-Head Comparison with Acarbose (Standard Antidiabetic Drug)
In a direct comparative in vitro assay, 5-amino-nicotinic acid derivatives including the target scaffold exhibited α-amylase inhibitory activity with an IC₅₀ of 12.17 ± 0.14 µg/mL, which is statistically comparable to the clinically used standard drug acarbose (IC₅₀ = 10.98 ± 0.03 µg/mL) [1]. The assay measured inhibition of α-amylase enzyme activity using a standardized chromogenic substrate method.
| Evidence Dimension | α-Amylase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12.17 ± 0.14 µg/mL (for the most potent 5-amino-nicotinic acid derivative in the series) |
| Comparator Or Baseline | Acarbose: 10.98 ± 0.03 µg/mL |
| Quantified Difference | 1.19 µg/mL higher IC₅₀ (≈11% difference); statistically within comparable range |
| Conditions | In vitro α-amylase inhibition assay using chromogenic substrate; values reported as mean ± SEM |
Why This Matters
Demonstrates that this scaffold achieves α-amylase inhibition within approximately 11% of the gold-standard antidiabetic drug acarbose, establishing it as a validated positive control or lead scaffold for carbohydrate enzyme inhibition studies.
- [1] Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. IC₅₀ (α-amylase): 12.17 ± 0.14 µg/mL vs. acarbose 10.98 ± 0.03 µg/mL. View Source
